molecular formula C15H20N2 B14597335 1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole CAS No. 61007-21-4

1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole

Cat. No.: B14597335
CAS No.: 61007-21-4
M. Wt: 228.33 g/mol
InChI Key: QMLKWXWXMPEZOW-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes. This particular compound features a 2,3-dimethylphenyl group attached to a butyl chain, which is further connected to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole typically involves the following steps:

    Formation of the 2,3-dimethylphenylbutyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where 2,3-dimethylbenzene is reacted with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclization to form the imidazole ring: The intermediate is then subjected to cyclization with formamide and an acid catalyst to form the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis can also enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated imidazoles.

Scientific Research Applications

1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2,4-Dimethylphenyl)butyl]-1H-imidazole
  • 1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole
  • 1-[2-(2,6-Dimethylphenyl)butyl]-1H-imidazole

Uniqueness

1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the butyl chain also adds to its distinct properties compared to other imidazole derivatives.

Properties

CAS No.

61007-21-4

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

1-[2-(2,3-dimethylphenyl)butyl]imidazole

InChI

InChI=1S/C15H20N2/c1-4-14(10-17-9-8-16-11-17)15-7-5-6-12(2)13(15)3/h5-9,11,14H,4,10H2,1-3H3

InChI Key

QMLKWXWXMPEZOW-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C=CN=C1)C2=CC=CC(=C2C)C

Origin of Product

United States

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